Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a trifluoromethyl group and a carboxylate ester makes this compound particularly interesting for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with ethyl trifluoroacetate in the presence of a base, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions:
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd) catalysts for coupling reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways .
Comparison with Similar Compounds
- Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Ethyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid
Comparison: this compound is unique due to its methyl ester group, which can influence its solubility and reactivity compared to its ethyl ester or carboxylic acid counterparts. The trifluoromethyl group provides similar electron-withdrawing effects across these compounds, but the ester group can affect the compound’s overall stability and interaction with biological targets .
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)15-5-4-6-2-3-7(10(11,12)13)14-8(6)15/h2-5H,1H3 |
InChI Key |
AHPPWTLCDZQNLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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